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Compound of Interest

Compound Name: 2-Bromo-5-propylpyridine
CAS No.: 1159821-61-0
Cat. No.: B2678080

Get Quote

Executive Summary & Application Context

2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a critical halogenated heterocyclic building
block, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce propyl-
pyridine motifs into drug scaffolds.[1][2]

In quality control (QC) and process development, the primary analytical challenge is
distinguishing this specific regioisomer from its structural analogs (e.g., 2-bromo-3-
propylpyridine) and chain isomers (e.g., 2-bromo-5-isopropylpyridine).[1][2] While NMR is
definitive, GC-MS is the workhorse for high-throughput purity profiling.[1][2] This guide details
the specific mass spectral fingerprints required to validate the structure.

Experimental Methodology (Standard Protocol)

To ensure reproducible fragmentation patterns, the following Electron lonization (EI)
parameters are recommended.
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Parameter Setting Rationale

Standardizes fragmentation for

lonization Source Electron Impact (EI) ] )
library matching (70 eV).[1][2]
Prevents condensation of high-
Source Temp 230 °C N
boiling heterocycles.[1][2]
] Ensures rapid transport of the
Transfer Line 280 °C ) )
brominated species.[2]
Low polarity phase separates
isomers based on boiling point
Column Rtx-5MS or DB-5 (30m)
(n-propyl elutes after
isopropyl).[1][2]
Covers molecular ion and
Scan Range m/z 40 — 300

lower alkyl fragments.[2]

Fragmentation Analysis: The Fingerprint

The mass spectrum of 2-Bromo-5-propylpyridine is characterized by three distinct
mechanistic zones: the Molecular lon Cluster, the Alkyl Chain Cleavage, and the Halogen Loss.

A. Molecular lon Cluster (M*)[1]

e m/z 199 and 201
e Pattern: 1:1 Intensity Ratio.[1]
e Mechanism: The presence of a single Bromine atom (

and

isotopes) creates a signature "twin peak” molecular ion.[1] This confirms the presence of the
halogen before any fragmentation occurs.[1]

B. Primary Fragmentation: Beta-Cleavage (The "n-
Propyl" Marker)[1][2]
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e m/z 170 and 172 (Base Peak or High Intensity)[1]
e Loss:

(Ethyl Radical, 29 Da).[1]

o Mechanism: Energetically, the most favorable cleavage for an alkyl-substituted aromatic ring
is at the beta-position (the C-C bond adjacent to the ring).[1]

o For an n-propyl chain (

), beta-cleavage ejects a neutral ethyl radical.[1][2]

o This results in a resonance-stabilized pyridinium cation (retaining the Br atom).[1]

o Diagnostic Value: This peak distinguishes n-propyl (M-29) from isopropyl (M-15).[1][2]
C. Secondary Pathway: McLafferty Rearrangement
e m/z171 and 173
e Loss:

(Ethylene, 28 Da).[1]

e Mechanism: The n-propyl chain possesses gamma-hydrogens.[1][2] A site-specific hydrogen
transfer to the aromatic ring (or nitrogen) facilitates the elimination of neutral ethylene.[1]

o Note: This pathway is often competitive with beta-cleavage but less intense.[1][2] It is strictly
absent in isomers lacking gamma-hydrogens (e.g., ethyl or methyl derivatives).[1]

D. Halogen Scission[1]
e m/z 120 (Frag: $[M - Br]*+ $)

e Loss:

(Bromine Radical, 79/81 Da).[1]
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e Mechanism: Direct cleavage of the C-Br bond.[1] The resulting ion is the 5-propylpyridinium
cation.[1]

e Subsequent Fragmentation: The m/z 120 ion further fragments via beta-cleavage (loss of
ethyl, -29) to yield m/z 91/92 (characteristic pyridyl fragments).[1]

Visualizing the Fragmentation Pathway

The following diagram maps the causal relationships between the molecular structure and the
observed mass spectral peaks.

Molecular lon (M+)
m/z 199 / 201

(1:1 Ratio)

-+CH2CH3 (29 Da) | - C2H4 (28 Da)

(Dominant Pathway) |(Gamma-H Transfer) - *Br (79/81 Da)

Beta-Cleavage Product McLafferty Rearrangement De-brominated Cation
(Loss of Ethyl Radical) (Loss of Ethylene) (5-Propylpyridinium)
m/z 170 / 172 m/z 171/ 173 m/z 120

- *CH2CH3

Pyridyl Fragment

(Ring Degradation)
m/z 91 / 92

Click to download full resolution via product page

Caption: Mechanistic fragmentation tree for 2-Bromo-5-propylpyridine under 70 eV Electron

lonization.

Comparative Analysis: Isomer Differentiation

The true power of GC-MS lies in distinguishing the target molecule from its isomers.[1] The
table below outlines the critical differences.
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2-Bromo-5-(n- 2-Bromo-5- 2-Bromo-3-
Feature propyl)pyridine isopropylpyridine propylpyridine
(Target) (Common Isomer) (Regioisomer)
Dominant Alkyl Loss M - 29 (Ethyl) M - 15 (Methyl) M - 29 (Ethyl)
Key m/z Peaks 170/172 184 /186 170/172
Absent (No Gamma-
McLafferty (M-28) Present (m/z 171) Present

H)

Retention Time

Late Eluter (Linear

chain)

Early Eluter

(Branched chain)

Variable (Often elutes
after 2-substituted)

Differentiation

Strategy

Look for 170/172
doublet.[1][2]

Look for 184/186
doublet.

Requires RT
standard; Spectra are

nearly identical.[2]

Why This Matters

e n-Propyl vs. Isopropyl: The difference is stark.[1] If your spectrum shows a base peak at
184/186, you have synthesized the isopropyl impurity, likely due to rearrangement during the
propyl-boronic acid coupling or contaminated starting material.[1]

e 5-propyl vs. 3-propyl: These are regioisomers.[1][2] Their mass spectra are virtually identical
because the fragmentation physics (beta-cleavage) is the same.[1] Chromatographic
separation is the only reliable differentiation method here; the 3-substituted isomer typically
has a slightly different retention time due to steric shielding of the nitrogen lone pair.[1]
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+ Atheaya, H. et al. (2018).[1] Differentiation of pyridine isomers by GC-MS and DFT
calculations. Journal of Mass Spectrometry.[1][4][5] (Contextual reference for isomer
separation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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